2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12) |
InChI Key |
DVTKOFMIBKSVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Amidines
A widely adopted method involves cyclocondensation of 3-aminopyridine-4-carboxylic acid derivatives with amidines. As detailed in CN104130256A, the reaction employs sodium acetate as a nucleophilic catalyst in ethylene glycol monomethyl ether under reflux (120°C, 6–8 hr). Key parameters include:
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Molar Ratio (Acid:Amidine:NaOAc) | 1:4:3 | 86–88% |
| Solvent | Ethylene glycol monomethyl ether | |
| Temperature | 120°C |
For example, 5-amino-2-chloropyridine-4-carboxylic acid reacts with acetamidine hydrochloride to yield 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (86% yield). This method is favored for its mild conditions and scalability.
Thienopyridine-Based Cyclization
PMC7602199 reports an alternative route using 3-aminothieno[2,3-b]pyridine-2-carboxamides. Cyclocondensation with cyclohexanone in DMF containing ZnCl₂ at reflux produces spirocyclic intermediates, which are subsequently chlorinated. Yields reach 71% for thienopyrido-pyrimidinones.
Chlorination of Pyrimidinone Precursors
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
A high-yield approach involves treating pyrido[2,3-d]pyrimidin-4(3H)-one with POCl₃. As demonstrated in ACS Omega (2024), refluxing the precursor with POCl₃ at 110°C for 3.5 hr achieves 87% yield. The reaction mechanism proceeds via electrophilic substitution:
This method is efficient but requires careful handling of corrosive reagents.
Sulfuryl Chloride (SO₂Cl₂) Chlorination
US3804835A describes chlorination using SO₂Cl₂ in methylene chloride. For instance, 2-methylthio-4-methoxypyrimidine-ethyl formate reacts with SO₂Cl₂ at 0°C to room temperature, yielding 2-chloro-4-methoxypyrimidine-ethyl formate (81.5% yield).
Nucleophilic Substitution Reactions
Displacement of Methylthio Groups
CN103554036B outlines a two-step substitution-chlorination strategy:
Alkoxy-to-Chloro Conversion
In US3804835A, ethoxy or allyloxy derivatives undergo nucleophilic displacement. For example, 2-ethoxypyrido[2,3-d]pyrimidin-4(3H)-one reacts with HCl/ZnCl₂ at −10°C to 5°C, yielding the target compound (21% yield).
Microwave-Assisted Synthesis
A rapid method reported in ChemicalBook uses microwave irradiation. 3-Amino-5-chloropicolinamide reacts with triethyl orthoformate at 155°C for 22 hr, yielding 2-chloropyrido[3,2-d]pyrimidin-4(3H)-one (88% yield). This approach reduces reaction time but requires specialized equipment.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Condensation: Reactions that form larger molecules with the loss of small molecules like water.
Common Reagents and Conditions
Common reagents used in these reactions include cyanomethyltriphenylphosphonium chloride, 4,6-dichloropyrimidine-5-carbaldehyde, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts such as iodine under microwave irradiation .
Major Products
The major products formed from these reactions are various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one
- Structure : Replaces the 2-chloro group with a methylthio (-SMe) moiety.
- Molecular formula: C₈H₇N₃OS; molar mass: 193.23 .
- Activity: Limited biological data available, but sulfur-containing groups often enhance metabolic stability.
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4(3H)-one
- Structure : Chlorine at position 2 and a 4-chlorophenyl group at position 3.
- Activity : Exhibits structural similarity but differs in ring fusion (pyrido[3,2-d] vs. pyrido[2,3-d]), which may affect binding to biological targets. Molecular weight: 292.12 .
Triazolo-Fused Derivatives (e.g., Compound 11a)
- Structure : Incorporates a triazolo ring, creating a four-ring system (pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one).
- Activity: Enhanced rigidity and hydrogen-bonding capacity, improving selectivity for kinase targets. IC₅₀ values in nanomolar ranges reported for certain cancer cell lines .
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Physicochemical Comparison
Quinazoline and Triazinoquinazoline Analogues
- Structure: Expanded ring systems (e.g., triazino[6,1-b]quinazolin-10-ones).
- Activity: Historically, 2-chloromethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 89587-03-3) showed antihyperlipidemic activity, highlighting scaffold versatility beyond oncology .
Data Tables
Key Research Findings
- Anti-Cancer Efficacy: 2-Chloropyrido[2,3-d]pyrimidinone derivatives (e.g., 8a, 8b) inhibit EGFR with IC₅₀ values <10 μM, outperforming thieno analogues in A-549 lung cancer models .
- Synthetic Advantages: Thieno derivatives benefit from one-pot syntheses (72–88% yields), whereas pyrido compounds often require multi-step purifications .
- Therapeutic Diversity: Thieno derivatives target dermatological (melanin) and analgesic pathways, while pyrido scaffolds dominate oncology applications .
Q & A
Q. What are the established synthetic routes for 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one, and what intermediates are critical in its preparation?
The compound is synthesized via one-pot multicomponent reactions or cyclization of functionalized precursors. Key methods include:
- Condensation of 2-aminonicotinic acid derivatives with triethylorthopropionate in acetic acid, yielding pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds through amide formation and intramolecular cyclization .
- Green synthesis using iodine as a catalyst in aqueous media, which improves reaction efficiency and reduces environmental impact . Critical intermediates include 2-amino-N-(4-chlorophenyl)nicotinamide and amidino esters derived from 2-aminonicotinic acid .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Post-synthesis characterization typically involves:
- Melting point determination to assess purity.
- IR spectroscopy to confirm functional groups (e.g., C=O, NH stretches).
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity, particularly the pyrimidine ring and substituent positions .
- Chromatographic methods (e.g., HPLC) for purity analysis, though specific protocols depend on derivative solubility .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings highlight:
- Anticancer activity : Derivatives exhibit IC₅₀ values <5 µg/mL against NCI-60 cancer cell lines, with substituted amino and hydroxy groups enhancing potency .
- Enzyme inhibition : Selective inhibition of mPGES-1 (pro-inflammatory enzyme) and PDE3 (linked to cancer cell proliferation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Catalyst selection : Iodine in aqueous media enhances atom economy and reduces side reactions .
- Temperature control : Heating at 100–150°C ensures complete cyclization while avoiding decomposition .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, whereas ethanol/water mixtures facilitate precipitation for easier isolation .
Q. What strategies resolve contradictions in bioactivity data across enzyme inhibition and cell-based assays?
- Assay validation : Cross-check mPGES-1 inhibition using recombinant enzyme assays and cellular PGE₂ production measurements to confirm target engagement .
- Off-target profiling : Evaluate selectivity against related enzymes (e.g., COX-2) to rule out nonspecific effects .
- Dose-response studies : Use IC₅₀ comparisons to differentiate direct enzyme inhibition from cytotoxicity in cancer models .
Q. How do molecular docking studies inform the design of derivatives with enhanced target binding?
- Scaffold alignment : The pyrido[2,3-d]pyrimidin-4(3H)-one core occupies hinge regions in enzymes like VEGFR-2, while substituents (e.g., oxadiazoles) extend into hydrophobic pockets .
- Pharmacophore modeling : Amide groups mimic ATP-binding motifs in kinases, improving affinity for targets like PDE3 .
- Docking validation : Compare binding poses with crystallographic data to refine synthetic priorities .
Q. What methodologies guide structure-activity relationship (SAR) studies for mPGES-1 inhibitors?
- Substituent variation : Systematic modification of aryl groups at position 2 (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl) identifies steric and electronic requirements for potency .
- Bioisosteric replacement : Thieno[2,3-d]pyrimidin-4(3H)-one analogs maintain activity while improving metabolic stability .
- Enzymatic kinetics : Measure Kᵢ values to correlate structural changes with inhibitory efficiency .
Q. How do molecular dynamics (MD) simulations elucidate binding mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
